molecular formula C19H21N5O2 B14158830 ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate CAS No. 1002414-60-9

ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate

Cat. No.: B14158830
CAS No.: 1002414-60-9
M. Wt: 351.4 g/mol
InChI Key: CXDIFERCFTXUPX-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with ethyl 2-chloro-4-methyl-1H-pyrazole-1-carboxylate under basic conditions to form the intermediate. This intermediate is then reacted with 2,4-dichloropyrimidine in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

  • Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate
  • Ethyl 4-(4-methyl-1H-pyrazol-1-yl)-2-phenylaminopyrimidine-5-carboxylate

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.

Properties

CAS No.

1002414-60-9

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-(3,4-dimethylanilino)-2-(4-methylpyrazol-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C19H21N5O2/c1-5-26-18(25)16-10-20-19(24-11-12(2)9-21-24)23-17(16)22-15-7-6-13(3)14(4)8-15/h6-11H,5H2,1-4H3,(H,20,22,23)

InChI Key

CXDIFERCFTXUPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC(=C(C=C2)C)C)N3C=C(C=N3)C

Origin of Product

United States

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